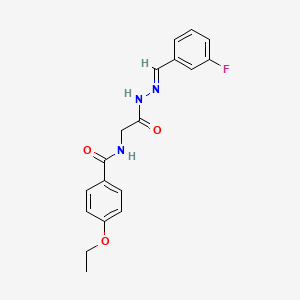

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Description

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazine-based backbone conjugated with a 3-fluorobenzylidene moiety. Its structure comprises:

- 4-Ethoxybenzamide core: A benzamide group substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing to lipophilicity and electronic effects.

- Hydrazino-oxoethyl linker: A –CH₂–C(=O)–NH–NH– unit connecting the benzamide to the benzylidene group, enabling conformational flexibility and hydrogen bonding.

Properties

CAS No. |

769143-20-6 |

|---|---|

Molecular Formula |

C18H18FN3O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

4-ethoxy-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C18H18FN3O3/c1-2-25-16-8-6-14(7-9-16)18(24)20-12-17(23)22-21-11-13-4-3-5-15(19)10-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |

InChI Key |

GDFGOEJAGMVDFY-SRZZPIQSSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of oncology or infectious diseases.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific enzymes or receptors could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₇H₁₇FN₃O₃.

†Biological activities inferred from structurally related compounds.

Structural and Electronic Comparisons

- Fluorine Position : The 3-fluoro substituent in the target compound vs. 4-fluoro in alters electronic distribution. Fluorine’s electronegativity enhances dipole interactions, but para-substitution may improve steric compatibility with target proteins compared to meta-substitution .

- Ethoxy vs.

- Benzylidene Modifications: Thiazolidinone-containing analogs (e.g., ) exhibit enhanced antimicrobial activity due to the rigid heterocyclic core, which restricts conformational mobility and improves target binding.

Pharmacological Comparisons

- Antimicrobial Activity: Thiazolidinone derivatives (e.g., ) demonstrate potent antimicrobial effects (MIC = 1.86 µM/mL) attributed to the –N–C(=S)– group, which disrupts bacterial cell wall synthesis.

- Anticancer Potential: Compounds with dichlorobenzylidene groups (e.g., ) show anticancer activity via apoptosis induction, likely due to enhanced electrophilicity from chlorine atoms. The target compound’s 3-fluoro group may offer similar apoptotic effects but with reduced toxicity .

- Antioxidant Activity : Analogous hydroxy-substituted benzylidene compounds (e.g., ) exhibit DPPH radical scavenging (IC₅₀ = 22.8 µM), suggesting the target compound’s ethoxy group could moderately enhance antioxidant capacity compared to methoxy derivatives .

Research Findings and QSAR Insights

- QSAR Models : Topological parameters (e.g., Kier’s α shape indices) and electronic descriptors (HOMO energy) correlate with antimicrobial activity in hydrazine-carbothioamide derivatives . The target compound’s 3-fluoro substituent may lower HOMO energy, increasing electrophilicity and microbial target affinity .

Biological Activity

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves a multi-step process that typically includes the formation of hydrazone derivatives. The key steps include:

- Formation of Hydrazone : The reaction between 3-fluorobenzaldehyde and an appropriate hydrazine derivative leads to the formation of the hydrazone linkage.

- Amide Formation : The subsequent reaction with an ethyl ester or acid chloride results in the formation of the amide bond, yielding the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide | Pseudomonas aeruginosa | 8 µg/mL |

Antidiabetic Activity

The compound's structural similarity to known antidiabetic agents suggests potential activity against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress. A study on related benzamide analogs demonstrated that modifications at specific positions could enhance β-cell protective activity.

Case Study: β-cell Protection

In a study examining the protective effects against ER stress, a related compound showed a maximal activity at 100% with an EC50 value of . This suggests that similar modifications in 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide could yield promising results in enhancing its antidiabetic properties.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often hinges on specific structural features:

- Substituents on Aromatic Rings : Electron-donating or withdrawing groups can significantly alter potency.

- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors can enhance binding affinity to biological targets.

- Chain Length and Flexibility : Modifications in linker lengths between functional groups can affect bioavailability and pharmacokinetics.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| -CF3 at para position | Increased β-cell protection |

| Hydroxy groups at meta position | Enhanced solubility and potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.